molecular formula C17H15ClN4O5S2 B2597463 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 533872-34-3

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2597463
CAS No.: 533872-34-3
M. Wt: 454.9
InChI Key: MEUXWPIJXXNZHH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a 5-chlorothiophen-2-yl substituent on the oxadiazole ring and a morpholinosulfonyl-functionalized benzamide group. Its structural uniqueness lies in the combination of a halogenated heterocycle (thiophene) and a cyclic sulfonamide, making it a candidate for diverse therapeutic applications, including antimicrobial or enzyme inhibitory activity.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUXWPIJXXNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorothiophene moiety: This step may involve the coupling of a chlorothiophene derivative with the oxadiazole intermediate using palladium-catalyzed cross-coupling reactions.

    Attachment of the morpholinosulfonyl group: This can be done through sulfonylation reactions, where the morpholine ring is introduced via nucleophilic substitution.

    Final coupling with benzamide: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

Functional Group Analysis

Sulfonamide Modifications
  • Morpholinosulfonyl vs. Alkyl/Aryl Sulfonamides: The morpholine ring in the target compound provides conformational rigidity and enhanced hydrophilicity compared to linear alkyl chains (e.g., dipropylsulfamoyl in ZINC2494193) . This may improve solubility and reduce metabolic degradation. In contrast, LMM5 and LMM11 feature bulkier sulfamoyl groups (benzyl/methyl and cyclohexyl/ethyl), which could increase steric hindrance and reduce membrane permeability .
  • This contrasts with HSGN-238’s trifluoromethoxy group, which also withdraws electrons but lacks hydrogen-bonding capacity .
Heterocyclic Substituents on Oxadiazole
  • 5-Chlorothiophen-2-yl vs. This may enhance binding to hydrophobic enzyme pockets.

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H12ClN3O3S
  • Molecular Weight : 333.8 g/mol

The structure consists of a chlorothiophene moiety linked to an oxadiazole ring and a morpholinosulfonylbenzamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. Analogues have been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, compounds derived from this scaffold have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF7 (breast cancer)8.3Cell cycle arrest and apoptosis
A549 (lung cancer)15.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a role in modulating immune responses. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can modulate receptor activities that are involved in inflammatory responses and cancer progression.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

  • Study on Antiviral Activity : A series of derivatives were tested against human adenovirus (HAdV), showing promising results with selectivity indexes greater than 100 compared to existing antiviral agents like niclosamide . Compounds showed IC50 values as low as 0.27 µM with minimal cytotoxicity.
  • Cytotoxicity Assessment : A comparative study on various analogues demonstrated that the compound exhibited significant cytotoxicity against a range of cancer cell lines while maintaining lower toxicity towards normal cells .
  • In Vivo Studies : Preliminary in vivo toxicity studies indicated a maximum tolerated dose of 150 mg/kg in animal models, supporting further investigations into its therapeutic efficacy for treating viral infections and cancers .

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